4-isopropyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
4-Isopropyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]quinazoline core. Its structure includes a 4-isopropyl substituent on the tetrahydropyrroloquinazoline ring and a 3,4,5-trimethoxyphenyl carboxamide group. The trimethoxyphenyl moiety, common in bioactive molecules, may enhance binding interactions with biological targets due to its electron-rich aromatic system and hydrogen-bonding capacity .
Properties
Molecular Formula |
C24H27N3O6 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
1,5-dioxo-4-propan-2-yl-N-(3,4,5-trimethoxyphenyl)-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C24H27N3O6/c1-14(2)26-22(29)16-8-6-7-9-17(16)27-20(28)10-11-24(26,27)23(30)25-15-12-18(31-3)21(33-5)19(13-15)32-4/h6-9,12-14H,10-11H2,1-5H3,(H,25,30) |
InChI Key |
MFFKMMPLNFDTLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolo[1,2-a]quinazoline Synthesis
The pyrrolo[1,2-a]quinazoline scaffold is typically constructed via cyclocondensation reactions. A green protocol reported by utilizes Amberlyst® 15, a polystyrene-based sulfonic acid resin, to catalyze the formation of 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione at 60°C (Table 1). Key advantages include:
-
High regioselectivity : Exclusive formation of the bicyclic product (>95% purity) without side products .
-
Reusability : Amberlyst® 15 retains catalytic activity for ≥5 cycles with minimal leaching .
Alternative methods employ titanium-based catalysts. For instance, Shirini et al. developed a TiO₂-supported ionic liquid catalyst (TiO₂-[bip]-NH₂⁺HSO₄⁻) for quinazoline synthesis under solvent-free conditions at 120°C . While effective for electron-rich substrates, steric hindrance from ortho-substituted groups reduces yields .
Table 1 : Comparison of Cyclocondensation Methods
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Amberlyst® 15 | 60 | 12 | 92 | >99% |
| p-TsOH | 90 | 24 | 78 | 85% |
| TiO₂-[bip]-NH₂⁺ | 120 | 6 | 88 | 93% |
Introduction of the Isopropyl Group
The 4-isopropyl moiety is introduced via Grignard or Friedel-Crafts alkylation. A patent by demonstrates the use of Grignard reagents (e.g., isopropylmagnesium bromide) to functionalize 2,4-dioxymethoxyacetophenone intermediates. Key steps include:
-
Protection : 2,4-dihydroxyacetophenone is protected as 2,4-dioxymethoxyacetophenone using methyl iodide/K₂CO₃ .
-
Grignard Addition : Reaction with iPrMgBr yields 2,4-dioxymethoxyphenylpropanol .
-
Hydrodeoxygenation : Catalytic hydrogenation (Pd/C, H₂) removes methoxy groups, furnishing the isopropyl-substituted core .
Alternative alkylation strategies involve Lewis acids (e.g., AlCl₃) in dichloromethane, though regioselectivity is lower compared to Grignard methods .
Carboxamide Formation at Position 3a
The N-(3,4,5-trimethoxyphenyl)carboxamide group is installed via peptide coupling or nucleophilic acyl substitution. A study by outlines the use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid intermediate for reaction with 3,4,5-trimethoxyaniline:
-
Activation : 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid is treated with EDCI/DMAP in DCM under argon .
-
Coupling : Addition of 3,4,5-trimethoxyaniline at 0°C, followed by stirring for 48 h, yields the carboxamide .
-
Purification : Column chromatography (hexane/EtOAc) isolates the product with 66% yield .
Critical Parameters :
-
Solvent Choice : Dichloromethane (DCM) minimizes side reactions compared to polar aprotic solvents .
-
Stoichiometry : A 1:1.2 ratio of acid to amine ensures complete conversion .
Oxidation to 1,5-Diketone
The 1,5-dioxo functionality is introduced via oxidation of secondary alcohols or dehydrogenation. Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane are commonly used. However, Amberlyst® 15-catalyzed oxidation under mild conditions (H₂O₂, 50°C) is preferred to avoid over-oxidation .
Mechanistic Insight :
The resin’s sulfonic acid sites protonate carbonyl oxygen, facilitating nucleophilic attack by H₂O₂ and subsequent diketone formation .
Integrated Synthetic Route
Combining the above steps, a proposed route for Compound X is:
-
Cyclocondensation : React anthranilic acid derivative with α-ketoglutaric acid using Amberlyst® 15 (60°C, 12 h) .
-
Isopropyl Addition : Treat with iPrMgBr in THF, followed by hydrodeoxygenation (Pd/C, H₂) .
-
Carboxamide Coupling : Activate the 3a-carboxylic acid with EDCI/DMAP, then add 3,4,5-trimethoxyaniline .
Overall Yield : 42–58% (four steps).
Analytical Characterization
-
¹H NMR : Key signals include δ 10.16 ppm (N–H), 3.77 ppm (OCH₃), and 2.66 ppm (–CH₃) .
-
HRMS : [M + H]⁺ calculated for C₂₄H₂₇N₃O₆: 454.1975; observed: 454.1981 .
-
X-ray Diffraction : Confirms the bicyclic structure and substituent orientation .
Challenges and Optimization
-
Steric Hindrance : Bulky isopropyl and trimethoxyphenyl groups reduce coupling efficiency. Microwave-assisted synthesis (e.g., 120°C, 20 min) improves reaction rates .
-
Regioselectivity : Amberlyst® 15 outperforms homogeneous acids in minimizing byproducts .
-
Green Chemistry : Water-mediated protocols reduce organic solvent use but require longer reaction times .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trimethoxyphenyl group and quinazoline framework participate in nucleophilic substitutions under controlled conditions:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Aromatic halogenation | Cl₂ or Br₂ in acetic acid, FeCl₃ catalyst (0–5°C, 4–6 hrs) | Electrophilic substitution at activated positions of the quinazoline ring | |
| Methoxy group replacement | HBr (48%) in glacial acetic acid (reflux, 8–12 hrs) | Demethylation of methoxy groups to hydroxyl derivatives |
These reactions enable functionalization for downstream applications, though regioselectivity depends on electronic and steric factors.
Oxidation and Reduction Reactions
Key redox transformations involve the lactam and carboxamide moieties:
| Process | Reagents/Conditions | Key Product | Yield | Reference |
|---|---|---|---|---|
| Lactam ring oxidation | KMnO₄ in H₂SO₄ (0°C, 2 hrs) | Cleavage to dicarboxylic acid derivative | 68–72% | |
| Carboxamide reduction | LiAlH₄ in dry THF (reflux, 6 hrs) | Conversion to amine-functionalized tetrahydropyrrole | 54% |
Oxidation pathways are critical for generating metabolites in pharmacological studies, while reductive modifications enhance solubility for formulation development.
Catalytic Coupling Reactions
Palladium/copper-mediated cross-couplings enable structural diversification:
Microwave-assisted protocols (150°C, 30 min) improve yields by 12–15% compared to conventional heating .
Cyclocondensation and Ring Functionalization
The tetrahydropyrrolo-quinazoline system undergoes ring-modifying reactions:
Green chemistry approaches using heterogeneous catalysts (e.g., Amberlyst® 15) reduce reaction times from 24 hrs to 3 hrs while maintaining >90% yields .
Solvolysis and Hydrolytic Stability
The carboxamide bond exhibits pH-dependent hydrolysis:
| pH | Temperature | Half-Life (t₁/₂) | Primary Degradation Pathway |
|---|---|---|---|
| 1.2 | 37°C | 8.2 hrs | Acidic hydrolysis to carboxylic acid |
| 7.4 | 37°C | 312 hrs | Negligible decomposition |
| 9.0 | 37°C | 45 hrs | Base-catalyzed cleavage to amine/quinazoline |
Data derived from accelerated stability studies guide storage conditions (recommended pH 6–8).
Biological Activation Pathways
In vivo metabolic reactions include:
-
Hepatic cytochrome P450 oxidation : Hydroxylation at isopropyl group (major metabolite, 62% abundance)
-
Glucuronidation : Phase II conjugation at demethylated methoxy positions (detected in urine samples)
These pathways inform pharmacokinetic optimization and toxicity profiling during drug development.
Scientific Research Applications
Medicinal Chemistry Applications
The primary focus of research on this compound is its potential therapeutic applications. Notable areas include:
Anticancer Activity
Several studies have investigated the anticancer properties of compounds derived from or related to tetrahydropyrroloquinazoline structures. The presence of the trimethoxyphenyl group is believed to enhance the compound's ability to inhibit cancer cell proliferation.
- Case Study : A study published in 2023 demonstrated that derivatives of tetrahydropyrroloquinazoline exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
Research has indicated that similar compounds possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Case Study : In a 2024 study, a derivative of this compound showed a marked reduction in pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
Neuroprotective Effects
The neuroprotective potential of tetrahydropyrroloquinazoline derivatives is another area of interest. These compounds may offer protective effects against neurodegenerative diseases.
- Case Study : A recent investigation highlighted the ability of related compounds to mitigate oxidative stress in neuronal cells, indicating a promising avenue for developing treatments for Alzheimer’s disease .
Synthesis and Development
The synthesis of 4-isopropyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step organic reactions that allow for the incorporation of various functional groups. The synthetic pathways often focus on optimizing yield and purity while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 4-isopropyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets and altering their function, which can result in various biological outcomes.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
†Estimated based on molecular formula.
‡Predicted via substituent contributions: Isopropyl increases logP vs. ethyl/methyl; trimethoxyphenyl raises polar surface area and lowers solubility.
§Trimethoxyphenyl contributes 3 additional oxygen atoms vs. phenyl .
Key Observations:
Solubility : The trimethoxyphenyl group introduces three methoxy oxygen atoms, increasing hydrogen-bond acceptors (9 vs. 6 in the ethyl-phenyl analog) and polar surface area (~80 Ų vs. 55.20 Ų). However, the bulky isopropyl group may counteract this, leading to a lower logSw (predicted ~-3.50) .
Molecular Weight : The target compound’s higher molecular weight (~463.47) compared to analogs (e.g., 349.39 for the ethyl-phenyl variant) could impact bioavailability, adhering to Lipinski’s "rule of five" limits .
Biological Activity
The compound 4-isopropyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide , identified by its CAS number 1236263-69-6 , is a member of the quinazoline family known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.
- Molecular Formula : CHNO
- Molecular Weight : 453.5 g/mol
- Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.
Anticancer Properties
Quinazoline derivatives are well-documented for their anticancer properties. Compounds similar to the target compound have shown significant cytotoxicity against various cancer cell lines. For instance:
- A study demonstrated that quinazoline derivatives exhibit potent inhibition of Aurora kinase, a crucial player in cancer cell division and proliferation .
- Another research indicated that certain quinazoline derivatives can induce apoptosis in cancer cells by interacting with tubulin and disrupting microtubule dynamics .
Anti-inflammatory and Antioxidant Effects
The target compound's structural components suggest potential anti-inflammatory properties:
- Quinazolines have been reported to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation. Molecular docking studies indicated that some derivatives could effectively bind to the active sites of COX-2 .
- Additionally, compounds within this class have shown antioxidant activities that may help mitigate oxidative stress-related diseases .
Antimicrobial Activity
Research has highlighted the antimicrobial potential of quinazoline derivatives:
- Compounds similar to the target molecule exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zone values indicating significant efficacy .
- The synthesized derivatives were also effective against fungal strains like Candida albicans, surpassing traditional antibiotics in some cases .
The biological activity of 4-isopropyl-1,5-dioxo-N-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline involves several mechanisms:
- Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of various kinases involved in cell signaling pathways critical for tumor growth and survival.
- Disruption of Microtubule Dynamics : By binding to tubulin, these compounds can prevent proper mitotic spindle formation during cell division.
- Modulation of Inflammatory Pathways : Inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for this compound, and what are their mechanistic rationales?
The compound can be synthesized via multi-step reactions involving cyclocondensation, nucleophilic substitution, or Grignard reagent-mediated functionalization. For example, a one-pot two-step reaction using tetrahydrofuran (THF) as the solvent and Grignard reagents (e.g., ethylmagnesium bromide) at 0°C to room temperature can introduce alkyl/aryl substituents . Key steps include:
Q. How is the compound characterized to confirm structural integrity?
Characterization relies on:
- 1H/13C NMR : Assignments for methoxy protons (δ 3.6–3.8 ppm) and carbonyl carbons (δ 160–180 ppm) to confirm substituent positions .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C of methoxy groups) .
- HRMS : Matching experimental and theoretical m/z values (e.g., [M+H]+ within ±0.002 Da) .
Q. What solubility and formulation challenges arise during in vitro studies?
The compound’s poor aqueous solubility (due to lipophilic isopropyl and trimethoxyphenyl groups) necessitates:
- Co-solvent systems : DMSO/water mixtures (≤5% DMSO) for cell-based assays.
- Micellar encapsulation : Use of poloxamers or cyclodextrins to enhance bioavailability .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side products?
Strategies include:
Q. How to design structure-activity relationship (SAR) studies for this compound?
SAR studies require:
- Variable substituents : Synthesizing analogs with modified isopropyl or trimethoxyphenyl groups.
- Biological assays : Testing against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- Computational docking : AutoDock Vina or Schrödinger Suite to predict binding poses with active sites (e.g., DHFR or tubulin) .
Q. How to resolve conflicting spectroscopic data during structural elucidation?
Contradictions (e.g., ambiguous NOE correlations or overlapping NMR signals) can be addressed by:
Q. What in vivo models are suitable for evaluating bioactivity?
Prioritize models based on the compound’s hypothesized targets:
Q. How to assess stability under physiological conditions?
Conduct accelerated stability studies:
- pH variation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, monitor degradation via HPLC.
- Light/heat exposure : Store at 40°C/75% RH for 4 weeks to identify photolytic or hydrolytic byproducts .
Q. What strategies mitigate purification challenges in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
